molecular formula C16H18FNO4 B3031616 Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate CAS No. 56326-92-2

Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate

Cat. No.: B3031616
CAS No.: 56326-92-2
M. Wt: 307.32 g/mol
InChI Key: GBPRAXBGCKKBTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate is an organic compound with the molecular formula C16H18FNO4 It is known for its unique structural features, including a cyano group and a fluorophenyl group attached to a heptanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate typically involves the esterification of 4-cyano-4-(4-fluorophenyl)heptanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Industrial methods also focus on minimizing waste and ensuring environmental compliance .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its reactivity and binding affinity in biological systems. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .

Properties

IUPAC Name

dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO4/c1-21-14(19)7-9-16(11-18,10-8-15(20)22-2)12-3-5-13(17)6-4-12/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPRAXBGCKKBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(CCC(=O)OC)(C#N)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381767
Record name dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56326-92-2
Record name dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 25 g. (0.185 mole) of the known compound p-fluorophenylacetonitrile and 86 ml. of methyl acrylate in 90 ml. of t-butyl alcohol is heated to reflux. The heat is removed and 28.1 ml. of 40% methanolic Triton B in 42 ml. of t-butyl alcohol quickly added. After about 4 hours of heating at reflux the mixture is allowed to cool and taken up in water and benzene. The organic layer is washed successively with 2.5 N hydrochloric acid, water and brine and then evaporated to dryness. The residue is distilled under vacuum, first at 40 mm. of mercury to remove methyl acrylate and then at 0.25 to 0.30 mm. to give 41 g. (72.2% yield) of dimethyl-4-cyano-4-(4-fluorophenyl)pimelate having a boiling point of 179° to 181°C. The NMR spectrum of the compound confirms its expected structure.
[Compound]
Name
known compound
Quantity
0.185 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate
Reactant of Route 4
Reactant of Route 4
Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate
Reactant of Route 5
Reactant of Route 5
Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate
Reactant of Route 6
Reactant of Route 6
Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.